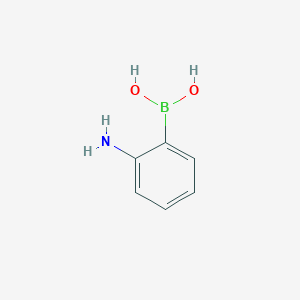

2-Aminophenylboronic acid

Vue d'ensemble

Description

2-Aminophenylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of an amino group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is known for its unique properties and has found applications in various fields such as chemistry, biology, and medicine. The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Aminophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-bromoaniline with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the direct borylation of 2-aminophenyl halides using diboron reagents in the presence of a transition metal catalyst. This method offers high yields and can be adapted for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Aminophenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The boronic acid group can be reduced to form boranes.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenating agents or electrophiles can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Nitro-2-phenylboronic acid, nitroso-2-phenylboronic acid.

Reduction: 2-Aminophenylborane.

Substitution: Various substituted this compound derivatives.

Applications De Recherche Scientifique

Aggregation-Induced Emission (AIE)

Overview:

2-APBA exhibits aggregation-induced enhanced emission (AIEE), making it a valuable molecule in optoelectronic applications. The dimeric form of 2-APBA demonstrates strong fluorescence properties, which are enhanced in the solid state due to unique intermolecular interactions.

Key Findings:

- The dimeric structure of 2-APBA aggregates without π–π stacking interactions, preventing typical aggregation-caused quenching.

- It has an absolute quantum yield of 81.3% in the solid state, significantly higher than in solution .

- The dynamic covalent B–N and B–O bonds allow for reversible transformations between the dimer and monomer forms, enhancing its utility in molecular recognition and sensing applications .

Applications:

- Optoelectronics: Used in the development of light-emitting devices due to its strong fluorescence.

- Biomedical Probes: Potential for use in imaging and sensing biomolecules, particularly those with cis-diol structures such as sugars and glycoproteins .

Sensing Applications

Overview:

2-APBA selectively binds to diols through its boronic acid group, making it an excellent candidate for sensor development.

Case Studies:

- In a study on glycan sensors, 2-APBA was utilized for detecting saccharides due to its ability to form stable complexes with diol-containing molecules. This property is crucial for applications in biosensing and diagnostics .

- The electropolymerization of 2-APBA has been explored to create conductive polymers that can detect sugars and oxyacids effectively. This method enhances the sensitivity and specificity of sugar detection .

Drug Delivery Systems

Overview:

The dynamic covalent nature of 2-APBA allows it to be integrated into drug delivery systems that require controlled release mechanisms.

Applications:

- Controlled Release: The reversible nature of the B–N and B–O bonds can be exploited for drug release in response to specific stimuli (e.g., pH changes or the presence of certain ions) which is beneficial for targeted therapy .

- Nanogating Systems: 2-APBA's ability to switch between different forms under varying conditions can be utilized in nanogating applications, where the release of therapeutic agents can be controlled precisely.

Material Science

Overview:

In material science, 2-APBA has been incorporated into various functional materials due to its unique chemical properties.

Key Developments:

- Researchers have developed hydrogels using water-stable boroxine structures derived from 2-APBA, which exhibit dynamic covalent bonding characteristics. These hydrogels have potential applications in drug design and repairable adhesives .

| Property | Value |

|---|---|

| Quantum Yield (Solid) | 81.3% |

| Fluorescence Lifetime | 4.78 ns |

| Non-radiative Decay Rate |

Mécanisme D'action

The mechanism of action of 2-aminophenylboronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and sensing. The compound can interact with molecular targets through the formation of dynamic covalent bonds, which can be modulated by changes in the environment, such as pH or the presence of specific ions.

Comparaison Avec Des Composés Similaires

- Phenylboronic acid

- 4-Aminophenylboronic acid

- 3-Aminophenylboronic acid

Activité Biologique

2-Aminophenylboronic acid (2-APBA) is a compound that has garnered considerable attention due to its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of 2-APBA, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

This compound is characterized by the molecular formula CHBNO. It features a boronic acid functional group attached to an amino-substituted phenyl ring, which contributes to its reactivity and biological interactions. The compound is soluble in water, which enhances its bioavailability for various applications.

Mechanisms of Biological Activity

The biological activities of 2-APBA can be attributed to several mechanisms:

- Enzyme Inhibition : 2-APBA has been shown to inhibit certain enzymes, including proteasomes and glycosidases. Its ability to form reversible covalent bonds with active site residues allows it to modulate enzyme activity effectively .

- Aggregation-Induced Emission : Research indicates that 2-APBA exhibits aggregation-induced enhanced emission (AIEE), which can be leveraged in optoelectronic applications and as a fluorescent probe in biological systems. The dimeric form of 2-APBA shows significant fluorescence properties, making it suitable for bioimaging and sensing applications .

- Hydrogel Formation : 2-APBA can participate in dynamic cross-linking reactions with polymers such as hyaluronic acid, resulting in hydrogels that exhibit self-healing properties. These hydrogels have potential applications in drug delivery systems and tissue engineering .

Biological Activities

The compound has been investigated for various biological activities:

- Antibacterial Activity : Studies have demonstrated that 2-APBA exhibits antibacterial properties against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and function .

- Antitumor Effects : Preliminary studies suggest that 2-APBA may possess antitumor activity, potentially through the inhibition of cancer cell proliferation and induction of apoptosis. This effect is likely mediated by its interaction with specific cellular targets .

- Glucose Sensing : Due to its boronic acid moiety, 2-APBA has been utilized in the design of glucose sensors. It selectively binds to glucose, leading to fluorescence changes that can be quantitatively measured, making it useful for monitoring blood sugar levels in diabetic patients .

Case Studies and Research Findings

Several studies have explored the biological activity of 2-APBA:

- Inhibition of Proteasome Activity : A study highlighted the effectiveness of 2-APBA derivatives as proteasome inhibitors, which are crucial for regulating protein degradation pathways involved in cancer progression .

- Fluorescent Probes for Glucose Detection : Research demonstrated that modifications of 2-APBA could enhance its selectivity and sensitivity towards glucose detection in physiological conditions, showcasing its potential as a diagnostic tool for diabetes management .

- Hydrogel Applications : A case study reported the use of 2-APBA-functionalized hydrogels that exhibited remarkable mechanical strength and self-healing capabilities, indicating their potential for biomedical applications such as wound healing and drug delivery systems .

Data Tables

Propriétés

IUPAC Name |

(2-aminophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRRKLFMHQUJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901275 | |

| Record name | NoName_370 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5570-18-3 | |

| Record name | B-(2-Aminophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5570-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.